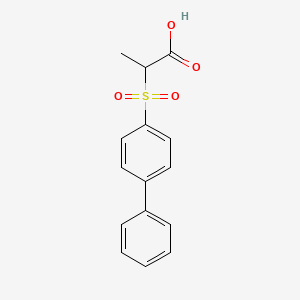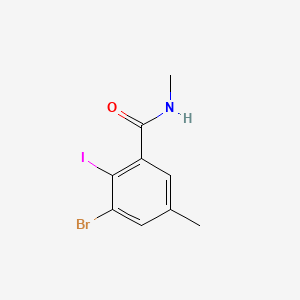
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a chloropropanoyl group attached to the benzazepine core. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves the chlorination of propionyl chloride followed by a series of reactions to introduce the benzazepine core. One common method involves the use of 2-chloropropionyl chloride as a key intermediate . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using propionyl chloride and subsequent steps to introduce the benzazepine structure. The process is optimized to maximize yield and minimize by-products, often involving advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanoyl group to a propanol group.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the benzazepine core, such as ketones, alcohols, and substituted benzazepines .
Wissenschaftliche Forschungsanwendungen
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropropanoyl group is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. This compound may affect various biochemical pathways, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropropionyl chloride: A related compound used in similar synthetic applications.
2-Chloropropionic acid: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific benzazepine core, which imparts distinct pharmacological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H14ClNO2 |
|---|---|
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
7-(2-chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13(17)10-5-6-11-9(7-10)3-2-4-12(16)15-11/h5-8H,2-4H2,1H3,(H,15,16) |
InChI-Schlüssel |
OTVQHUMQDVEAAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)CCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
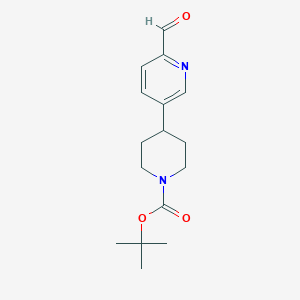
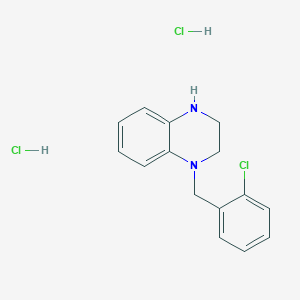
![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
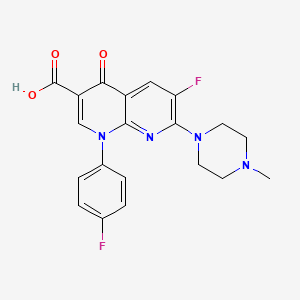
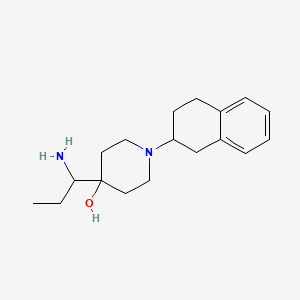
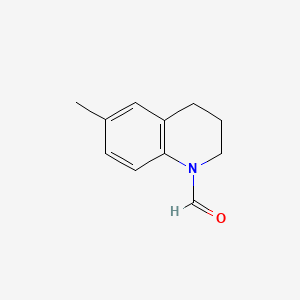
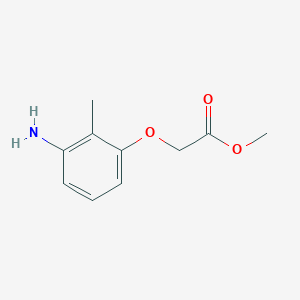
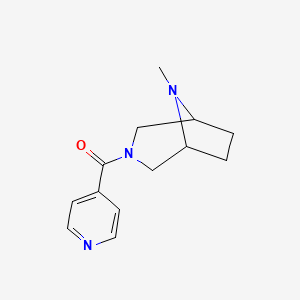
![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
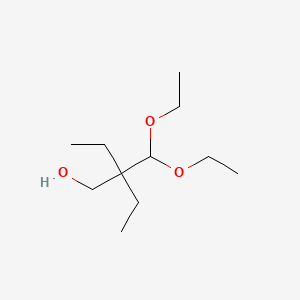
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)
